5-Chloro-1,2,4-thiadiazol-3-amine
Description
Contextualization within Heterocyclic Chemistry
5-Chloro-1,2,4-thiadiazol-3-amine belongs to the class of heterocyclic compounds, which are cyclic compounds containing at least one atom other than carbon within their ring structure. pressbooks.pub Specifically, it is a derivative of 1,2,4-thiadiazole (B1232254), a five-membered aromatic ring containing two nitrogen atoms and one sulfur atom. researchgate.netnih.gov Heterocyclic compounds are of immense importance in chemistry and biology, forming the core structure of many natural products, pharmaceuticals, and agrochemicals. pressbooks.pubnih.gov
The presence of nitrogen and sulfur atoms in the 1,2,4-thiadiazole ring imparts distinct chemical properties. These heteroatoms influence the electron distribution within the ring, affecting its reactivity, stability, and potential interactions with biological targets. The amine (-NH2) and chloro (-Cl) substituents on the this compound molecule further modify its electronic and steric characteristics, making it a versatile building block in organic synthesis.
Significance of 1,2,4-Thiadiazole Scaffolds in Modern Drug Discovery and Design
The 1,2,4-thiadiazole scaffold is recognized as a "privileged structure" in medicinal chemistry due to its frequent appearance in biologically active compounds. researchgate.net Derivatives of 1,2,4-thiadiazole have demonstrated a wide array of pharmacological activities, highlighting their potential in the development of new therapeutic agents. researchgate.netnih.gov
The biological versatility of the 1,2,4-thiadiazole core is extensive, with reported activities including:
Antimicrobial: The first commercially available drug containing a 1,2,4-thiadiazole ring was the antibiotic Cefozopran. researchgate.net
Anticancer: Certain 1,2,4-thiadiazole derivatives have shown inhibitory effects on cancer cell lines. nih.gov
Anti-inflammatory: The scaffold has been incorporated into compounds designed to inhibit cyclooxygenase. nih.gov
Other Therapeutic Areas: Research has also explored 1,2,4-thiadiazoles for their potential as anticonvulsants, antidiabetics, and antihypertensives. nih.gov
The ability of the 1,2,4-thiadiazole ring to act as a bioisostere for other functional groups, its capacity to engage in various non-covalent interactions with biological targets, and its favorable metabolic stability contribute to its prominence in drug discovery programs.
Overview of Research Trends and Gaps Pertaining to this compound
Research involving this compound primarily focuses on its utility as a synthetic intermediate. The presence of a reactive chlorine atom and a nucleophilic amine group allows for a variety of chemical transformations, enabling the synthesis of more complex molecules with potential biological activities.
Current research trends indicate a strong interest in using this compound as a starting material for creating novel heterocyclic systems. For instance, it can be a precursor for the synthesis of fused thiadiazole derivatives, which are often explored for their pharmacological properties.
However, a noticeable gap exists in the literature regarding the comprehensive biological profiling of this compound itself. While its derivatives are extensively studied, the intrinsic biological activity of the parent compound is less well-documented. Further investigation into its specific interactions with biological targets could reveal novel applications or provide a deeper understanding of the structure-activity relationships within this chemical class. Additionally, more research is needed to explore its potential in materials science and coordination chemistry, areas where heterocyclic compounds often find utility. researchgate.net
Interactive Data Table: Properties of this compound
| Property | Value |
| CAS Number | 50988-13-1 guidechem.com |
| Molecular Formula | C2H2ClN3S |
| Molecular Weight | 135.58 g/mol |
| Appearance | Solid |
| InChI Key | ILTLLMVRPBXCSX-UHFFFAOYSA-N sigmaaldrich.com |
Properties
IUPAC Name |
5-chloro-1,2,4-thiadiazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2ClN3S/c3-1-5-2(4)6-7-1/h(H2,4,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFTFDFKYEZGUFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NSC(=N1)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2ClN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60312752 | |
| Record name | 5-chloro-1,2,4-thiadiazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60312752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50988-13-1 | |
| Record name | 50988-13-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=261136 | |
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| Record name | 5-chloro-1,2,4-thiadiazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60312752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-chloro-1,2,4-thiadiazol-3-amine | |
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Synthetic Methodologies for 5 Chloro 1,2,4 Thiadiazol 3 Amine and Its Derivatives
Direct Synthesis Approaches to 5-Chloro-1,2,4-thiadiazol-3-amine
The direct synthesis of this compound can be approached by forming the heterocyclic ring with the desired substituents already in place or by functionalizing a pre-existing thiadiazole core.
Cyclization Reactions for 1,2,4-Thiadiazole (B1232254) Ring Formation
The formation of the 1,2,4-thiadiazole ring is a cornerstone of synthesizing this class of compounds. Several cyclization strategies are employed, often involving oxidative processes. One of the most general methods for creating 3,5-disubstituted-1,2,4-thiadiazoles relies on the oxidative dimerization of thioamides. bu.edu.eg This approach can be facilitated by various oxidizing agents. bu.edu.eg
An enzyme-mediated strategy using vanadium-dependent haloperoxidases enables the oxidative dimerization of thioamides through enzymatic halide recycling. nih.govnih.gov This biocatalytic method uses a catalytic amount of a halide salt and hydrogen peroxide as the terminal oxidant to form the 1,2,4-thiadiazole ring with moderate to high yields and excellent chemoselectivity. nih.govnih.gov Mechanistic studies suggest the reaction proceeds via two distinct enzyme-mediated sulfur halogenation events that are crucial for the heterocycle formation. nih.govnih.gov
Other methods include the iodine-mediated oxidative [3+2] cyclization of 2-aminoheteroarenes and isothiocyanates, which forms a selective C-N bond followed by an intramolecular oxidative N-S bond. organic-chemistry.org Additionally, an electro-oxidative intramolecular dehydrogenative N-S bond formation of imidoyl thioureas provides a route to 3-substituted 5-amino-1,2,4-thiadiazole derivatives under catalyst- and oxidant-free conditions. organic-chemistry.orgprepchem.com
| Starting Materials | Reagents/Conditions | Product Type | Reference |
| Thioamides | Vanadium-dependent haloperoxidase, H₂O₂, KBr | 3,5-Disubstituted-1,2,4-thiadiazoles | nih.govnih.gov |
| 2-Aminoheteroarenes, Isothiocyanates | Iodine | Heteroarene-fused organic-chemistry.orgresearchgate.netresearchgate.net-thiadiazoles | organic-chemistry.org |
| Imidoyl thioureas | Electro-oxidation | 3-Substituted 5-amino-1,2,4-thiadiazoles | organic-chemistry.orgprepchem.com |
| Amidines, Dithioesters/Isothiocyanates | Base (e.g., NaH) | 3,5-Disubstituted-1,2,4-thiadiazoles | bu.edu.eg |
Halogenation Strategies for the 5-Chloro Moiety
Introducing a chlorine atom at the 5-position of the 1,2,4-thiadiazole ring is a key step. The 5-position in 1,2,4-thiadiazoles is the most reactive site for nucleophilic substitution reactions, meaning that a halogen substituent at this position can be readily displaced by various nucleophiles. Conversely, halogens at the 3-position are generally inert to most nucleophilic reagents.
Direct halogenation of a pre-formed thiadiazole ring is a viable strategy. For the related 1,3,4-thiadiazole (B1197879) isomer, 2-amino-substituted derivatives can be heated with bromine in acetic acid to yield the corresponding 5-bromo derivatives. nih.gov This suggests that direct chlorination of a 3-amino-1,2,4-thiadiazole precursor could be a potential route.
Alternatively, a precursor such as 3,5-dichloro-1,2,4-thiadiazole (B1299824) can be used. nih.gov This compound serves as a key intermediate where the two chlorine atoms provide reactive sites for nucleophilic substitution, allowing for the introduction of various functional groups. The differential reactivity of the chlorine atoms at the 3 and 5 positions can be controlled, for instance, by reaction temperature in Suzuki-Miyaura coupling reactions. nih.gov This differential reactivity could potentially be exploited to selectively replace the 3-chloro substituent while retaining the 5-chloro group.
Amination Reactions for the 3-Amino Group
The introduction of the amino group at the 3-position can be achieved through several methods. Direct nuclear amination of certain thiadiazoles is possible through nucleophilic attack. nih.gov For instance, some thiadiazoles react with hydroxylamine (B1172632) in the presence of a base to yield the aminated product. nih.gov
A more common strategy involves the displacement of a leaving group, such as a halogen, from the thiadiazole ring. The reactivity of 3,5-dichloro-1,2,4-thiadiazole is particularly relevant here. nih.gov While the 5-chloro group is more susceptible to substitution, conditions could be optimized to allow for the amination at the 3-position. For the isomeric 3,4-dichloro-1,2,5-thiadiazole, the chloride groups are readily displaced by ammonia (B1221849) to give the corresponding diamine, highlighting the feasibility of this approach. wikipedia.org Therefore, reacting 3,5-dichloro-1,2,4-thiadiazole with an amino source could potentially lead to the formation of this compound.
Synthesis of Substituted 1,2,4-Thiadiazole Analogs
The synthesis of derivatives of this compound often utilizes versatile building blocks like amidoximes and amidines.
Amidoxime-Based Condensation Reactions
Amidoximes are valuable precursors for the synthesis of a wide range of 5-substituted 1,2,4-thiadiazoles. These compounds can undergo condensation reactions with various reagents to form the thiadiazole ring.
The classical Tiemann synthesis involves the reaction of amidoximes with aryl isothiocyanates to produce 5-(arylamino)-1,2,4-thiadiazoles. Another variation is the condensation of amidoximes with carbon disulfide, which yields 1,2,4-thiadiazole-5-thiols. More contemporary methods involve the reaction of amidoximes with 1,1'-thiocarbonyldiimidazole (B131065) (TCDI), which, after treatment with a Lewis acid like boron trifluoride diethyl etherate, yields 3-substituted 4,5-dihydro-5-oxo-1,2,4-thiadiazoles. researchgate.net
| Amidoxime Reactant | Reagent | Product Type | Reference |
| Amidoximes | Aryl isothiocyanates | 5-(Arylamino)-1,2,4-thiadiazoles | |
| Amidoximes | Carbon disulfide | 1,2,4-Thiadiazole-5-thiols | |
| Amidoximes | 1,1'-Thiocarbonyldiimidazole (TCDI), Lewis Acid | 3-Substituted 4,5-dihydro-5-oxo-1,2,4-thiadiazoles | researchgate.net |
Reactions of Amidines with Trichloromethylsulfenyl Chloride
The reaction of amidines with trichloromethylsulfenyl chloride (perchloromethyl mercaptan) provides a direct route to 3-substituted-5-chloro-1,2,4-thiadiazoles. In a reported synthesis, p-nitrobenzamidine hydrochloride was reacted with perchloromethyl mercaptan in the presence of sodium hydroxide (B78521) in dichloromethane (B109758) at low temperatures. prepchem.com This reaction yielded 5-chloro-3-(4-nitro-phenyl)-1,2,4-thiadiazole. prepchem.com This methodology is highly relevant for creating derivatives of this compound where the 3-position is substituted with various aryl or alkyl groups, which could then potentially be converted to the amino group if necessary.
This approach highlights a powerful method for constructing the 5-chloro-1,2,4-thiadiazole (B1348767) core with a pre-installed substituent at the 3-position, derived from the corresponding amidine.
Multicomponent Reaction Strategies
Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates portions of all starting materials, offer an efficient pathway to complex molecules. While specific MCRs for the direct synthesis of this compound are not extensively documented, the principles have been applied to related heterocyclic systems like thiazoles and other thiadiazole isomers. For instance, a chemoenzymatic one-pot multicomponent synthesis has been developed for thiazole (B1198619) derivatives, achieving high yields under mild conditions. nih.gov This reaction involves secondary amines, benzoyl isothiocyanate, and dimethyl but-2-ynedioate, catalyzed by trypsin. nih.gov Another example is the Ugi four-component reaction used to produce 5-methyl substituted 1,2,3-thiadiazole (B1210528) derivatives. mdpi.com These strategies highlight the potential for developing a convergent synthesis for this compound, which could streamline the manufacturing process by reducing the number of synthetic steps and purification procedures.
Oxidative Ring Closure Methods
Oxidative ring closure is a prominent and versatile strategy for constructing the 1,2,4-thiadiazole ring. These methods typically involve the formation of an N–S bond in a suitable precursor through the action of an oxidizing agent. A variety of oxidants and substrates have been successfully employed to synthesize 3-amino-1,2,4-thiadiazole derivatives.
Common approaches include:
Iodine-Mediated Cyclization : Molecular iodine is frequently used as a mild and effective oxidant. It can promote the oxidative cyclization of intermediates like thiosemicarbazones. nih.gov For example, 2-amino-1,3,4-thiadiazole-based substrates undergo [3+2] oxidative cyclization with substituted phenyl isothiocyanates in the presence of molecular iodine and potassium carbonate to yield thiadiazole-fused systems. nih.gov Iodine, as a catalyst with oxygen as the terminal oxidant, can also facilitate the oxidative dimerization of thioamides. rsc.org
Hypervalent Iodine Reagents : Phenyliodine(III) bis(trifluoroacetate) (PIFA) is an efficient metal-free option for mediating the intramolecular oxidative S-N bond formation of imidoyl thioureas, leading to 3-substituted-5-arylamino-1,2,4-thiadiazoles in very good yields and with short reaction times. rsc.orgorganic-chemistry.org
Copper-Catalyzed Oxidation : Copper(II) catalysts in the presence of air can effect a one-pot benzylic oxidation–oxidative heterocyclization of an N¹-acetyl-N³-thioacylguanidine to form the 3-amino-5-acyl-1,2,4-thiadiazole core. rsc.org
Electro-oxidative Cyclization : An electrochemical approach offers a green and catalyst-free method. The electro-oxidative intramolecular dehydrogenative N-S bond formation in imidoyl thioureas produces a broad range of 3-substituted 5-amino-1,2,4-thiadiazoles with excellent functional group tolerance at room temperature. organic-chemistry.org
Base-Mediated Dehydrogenative Coupling : In some cases, a base like sodium hydride in DMF can promote the intramolecular dehydrogenative N–S coupling of thioacylamidine intermediates to form 3,5-disubstituted-1,2,4-thiadiazoles under an inert atmosphere. organic-chemistry.orgacs.org
Table 1: Comparison of Oxidative Ring Closure Methods for 1,2,4-Thiadiazole Synthesis
| Method | Oxidant/Catalyst | Precursor | Key Features | Reference |
|---|---|---|---|---|
| Iodine-Mediated Cyclization | I₂, K₂CO₃ | 2-amino-1,3,4-thiadiazole (B1665364) substrate and isothiocyanates | [3+2] oxidative cyclization. | nih.gov |
| Hypervalent Iodine Oxidation | PIFA | Imidoyl thioureas | Metal-free, very short reaction times, good yields. | rsc.orgorganic-chemistry.org |
| Copper-Catalyzed Oxidation | Copper(II) / Air | N¹-acetyl-N³-thioacylguanidine | One-pot benzylic oxidation and heterocyclization. | rsc.org |
| Electro-oxidative Cyclization | None (Electrolysis) | Imidoyl thioureas | Catalyst and oxidant-free, room temperature. | organic-chemistry.org |
| Base-Mediated Coupling | NaH / DMF | Thioacylamidine intermediates | Transition-metal-free, intramolecular dehydrogenation. | organic-chemistry.orgacs.org |
Optimization of Synthetic Pathways and Reaction Conditions
Optimizing reaction parameters is crucial for developing scalable, cost-effective, and high-yielding syntheses of this compound.
Catalyst Utilization and Solvent Effects
Catalysts : For the synthesis of the related 1,3,4-thiadiazole isomer, ferric chloride or sulfuric acid can accelerate the cyclization step. In syntheses of 1,2,4-thiadiazoles, bases like sodium carbonate or triethylamine (B128534) are often used. organic-chemistry.org The use of iodine as a catalyst is also prevalent in oxidative cyclization reactions. rsc.org Copper(II) has been shown to be an effective catalyst for specific oxidative heterocyclization reactions leading to the 1,2,4-thiadiazole core. rsc.org
Solvents : The reaction medium plays a critical role. Polar aprotic solvents such as dimethylformamide (DMF) are known to enhance the efficiency of reactions leading to thiadiazoles. organic-chemistry.org Other solvents like chloroform, ethanol, and even water have been successfully used depending on the specific synthetic method. nih.govorganic-chemistry.orgresearchgate.net For instance, an iodine-mediated synthesis of 3-substituted 5-amino-1,2,4-thiadiazoles from isothiocyanates can be performed in water, offering an environmentally benign option. organic-chemistry.org
Temperature and Pressure Regimes
Temperature is a critical parameter that must be carefully controlled to ensure optimal reaction rates and minimize side product formation.
Temperature : Synthesis of related chloro-thiadiazole amines often involves reflux conditions, with specific temperatures ranging from 65 to 90°C. For example, one method specifies refluxing at 65-75°C for 30-45 minutes. Another protocol involves heating a diazonium salt intermediate at 80°C. Many modern methods, however, aim for milder conditions, with some reactions proceeding efficiently at room temperature, particularly in electro-oxidative and certain base-mediated syntheses. organic-chemistry.org
Pressure : The majority of laboratory-scale syntheses for 1,2,4-thiadiazoles are conducted at atmospheric pressure. Information regarding the use of high-pressure regimes for the synthesis of this compound is not widely reported in the surveyed literature. Industrial-scale production might utilize different pressure conditions, especially in continuous flow systems, but specific data is limited.
Table 2: Influence of Reaction Conditions on Thiadiazole Synthesis
| Parameter | Condition | Effect | Reference |
|---|---|---|---|
| Catalyst | Ferric chloride / Sulfuric acid | Accelerates cyclization for 1,3,4-thiadiazoles. | |
| Iodine | Acts as a catalyst in oxidative dimerization of thioamides. | rsc.org | |
| Solvent | DMF (Polar aprotic) | Enhances reaction efficiency. | |
| Water | Provides an environmentally benign medium for some syntheses. | organic-chemistry.org | |
| Temperature | 65-90°C (Reflux) | Typical for traditional cyclization methods. | |
| Room Temperature | Achievable with modern methods like electro-synthesis. | organic-chemistry.org |
Solid-Phase Synthesis Techniques
Solid-phase synthesis offers significant advantages for creating libraries of compounds for high-throughput screening, primarily through simplified purification procedures. While specific protocols for the solid-phase synthesis of this compound are not detailed in the available literature, the synthesis of the isomeric 1,3,4-thiadiazole derivatives on a solid support has been demonstrated and provides a blueprint for potential adaptation. nih.gov
In a typical solid-phase approach, a starting material is anchored to a polymer resin. A series of reactions are then carried out, with excess reagents and by-products being washed away after each step. The key step for a solid-phase 1,3,4-thiadiazole synthesis involves the cyclization of a resin-bound thiosemicarbazide (B42300) using a desulfurative agent. nih.gov The resulting polymer-bound 2-amido-5-amino-1,3,4-thiadiazole can be further functionalized. nih.gov The final product is then cleaved from the resin, often using an acid like trifluoroacetic acid, to yield the desired compound in high purity. nih.gov This methodology could potentially be adapted for the 1,2,4-thiadiazole ring system, offering an efficient route to a diverse library of derivatives based on the this compound scaffold.
Chemical Reactivity and Derivatization Strategies of 5 Chloro 1,2,4 Thiadiazol 3 Amine
Nucleophilic Substitution Reactions at the 5-Position
The chlorine atom at the 5-position of the 1,2,4-thiadiazole (B1232254) ring is susceptible to nucleophilic substitution, making it a key site for derivatization. isres.org This reactivity is attributed to the electron-withdrawing nature of the adjacent nitrogen atoms, which polarizes the C-Cl bond and facilitates the displacement of the chloride ion by a variety of nucleophiles.
Amine Exchange Reactions
The chlorine atom can be readily displaced by primary and secondary amines, leading to the formation of 5-amino-1,2,4-thiadiazole derivatives. These reactions are typically carried out in the presence of a base to neutralize the hydrogen chloride generated. The lone pair of electrons on the nitrogen atom of the amine acts as the nucleophile, attacking the electrophilic carbon at the 5-position. savemyexams.com This can sometimes lead to multiple substitutions, so an excess of the amine is often used to favor the formation of the primary amine product. savemyexams.com
Table 1: Examples of Amine Exchange Reactions
| Amine Nucleophile | Product |
| Ammonia (B1221849) | 1,2,4-Thiadiazole-3,5-diamine |
| Methylamine | N5-Methyl-1,2,4-thiadiazole-3,5-diamine |
| Piperidine (B6355638) | 3-Amino-5-(piperidin-1-yl)-1,2,4-thiadiazole |
Thiol and Alcohol Substitutions
Similarly, thiols and alcohols can act as nucleophiles to displace the chlorine atom, yielding 5-thioether and 5-alkoxy-1,2,4-thiadiazol-3-amine derivatives, respectively. Thiols are generally more nucleophilic than alcohols. msu.edu These reactions often require a base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), to deprotonate the thiol or alcohol, thereby increasing its nucleophilicity.
Table 2: Examples of Thiol and Alcohol Substitution Reactions
| Nucleophile | Product |
| Ethanethiol | 5-(Ethylthio)-1,2,4-thiadiazol-3-amine |
| Methanol | 5-Methoxy-1,2,4-thiadiazol-3-amine |
| Phenol | 5-Phenoxy-1,2,4-thiadiazol-3-amine |
Reactions Involving the 3-Amino Group
The exocyclic amino group at the 3-position also provides a handle for further functionalization of the 5-Chloro-1,2,4-thiadiazol-3-amine scaffold.
Acylation and Alkylation Reactions
The amino group can undergo acylation with acyl chlorides or anhydrides to form the corresponding amides. byjus.com This reaction typically proceeds in the presence of a base to neutralize the acid byproduct. Alkylation of the amino group with alkyl halides can also be achieved, leading to the formation of secondary and tertiary amines. researchgate.net
Table 3: Examples of Acylation and Alkylation Reactions
| Reagent | Product |
| Acetyl chloride | N-(5-Chloro-1,2,4-thiadiazol-3-yl)acetamide |
| Methyl iodide | 5-Chloro-N-methyl-1,2,4-thiadiazol-3-amine |
Diazotization and Subsequent Transformations
The primary amino group at the 3-position can be converted into a diazonium salt by treatment with a diazotizing agent, such as nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). acs.org The resulting diazonium salt is often unstable but can serve as a versatile intermediate for a variety of subsequent transformations. For instance, it can be displaced by various nucleophiles in Sandmeyer-type reactions to introduce a wide range of functional groups at the 3-position.
Electrophilic Reactions of the 1,2,4-Thiadiazole Ring
The 1,2,4-thiadiazole ring is generally considered to be electron-deficient due to the presence of two electronegative nitrogen atoms. isres.orgnih.gov This inherent electronic nature makes the ring system generally unreactive towards electrophilic substitution reactions such as nitration or Friedel-Crafts acylation. isres.org However, the presence of the activating amino group at the 3-position can influence the reactivity of the ring. While direct electrophilic attack on the ring carbons is not commonly observed, reactions at the ring nitrogen atoms are possible.
Redox Chemistry of the Thiadiazole Core and Substituents
The redox behavior of the 1,2,4-thiadiazole ring system is a critical aspect of its chemical reactivity. Generally, 1,2,4-thiadiazoles are stable aromatic compounds but can undergo both oxidation and reduction reactions under specific conditions. The presence of electron-withdrawing or electron-donating substituents significantly influences the redox potential of the thiadiazole core.
Research on various substituted 1,3,4-thiadiazoles has shown that these compounds can be oxidized through two irreversible one-electron processes. researchgate.netacademicjournals.org This typically involves the initial loss of an electron to form a cation radical, followed by further reaction. researchgate.netacademicjournals.org On the other hand, reduction can occur via a single two-electron process or two successive one-electron steps, depending on the nature of the substituents. researchgate.netacademicjournals.org
The thiadiazole ring itself provides a platform for tuning the physicochemical properties of molecules. Both the nitrogen and sulfur atoms within the ring can be oxidized using common laboratory oxidants. nih.gov The oxidation of the sulfur atom can lead to the formation of sulfoxides or sulfones, which can alter the biological activity and solubility of the compound.
Table 1: General Redox Characteristics of Substituted Thiadiazoles
| Process | General Mechanism | Influencing Factors |
| Oxidation | Two irreversible one-electron steps (EC-mechanism) | Nature and position of substituents, solvent |
| Reduction | Single two-electron or successive two one-electron steps (EEC-mechanism) | Nature and position of substituents, solvent |
Functionalization for Advanced Chemical Probe Development
The unique structural and electronic properties of this compound make it an attractive scaffold for the development of advanced chemical probes for biological research. The presence of two reactive sites—the amino group and the displaceable chlorine atom—allows for a variety of functionalization strategies.
The amino group can be readily acylated, alkylated, or used in condensation reactions to introduce a range of functionalities. These modifications can be used to attach fluorophores, biotin (B1667282) tags, or reactive groups for covalent labeling of biomolecules. The chlorine atom at the 5-position is susceptible to nucleophilic substitution, providing another avenue for derivatization.
Recent research has highlighted the potential of thiadiazole derivatives as fluorescent probes. For example, 1,3,4-thiadiazole-based probes have been developed for the detection of metal ions like Cu2+ and for sensing biologically relevant molecules such as hydrogen sulfide (B99878) (H2S). nih.gov These probes often utilize mechanisms like excited-state intramolecular proton transfer (ESIPT) or intramolecular charge transfer (ICT), where the thiadiazole ring plays a key role in the photophysical properties. nih.govnih.gov The development of near-infrared (NIR) fluorescent probes based on thiadiazole scaffolds has also been reported, which is particularly valuable for in vivo imaging applications. nih.govrsc.org
Furthermore, the 1,2,4-thiadiazole core has been incorporated into molecules designed as kinase inhibitors. nih.gov By functionalizing the scaffold with appropriate pharmacophores, it is possible to create selective probes for studying kinase activity and for the development of new therapeutic agents. The design of such probes often involves computational modeling to predict binding affinities and selectivities. uobaghdad.edu.iq
"Click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition, represents a powerful tool for the functionalization of thiadiazole scaffolds. beilstein-journals.orgnih.gov This approach allows for the efficient and specific attachment of various molecular entities, including reporter groups and targeting ligands, under mild, biocompatible conditions.
Table 2: Functionalization Strategies for this compound in Probe Development
| Functionalization Site | Reaction Type | Potential Application |
| 3-Amino Group | Acylation, Alkylation, Condensation | Attachment of fluorophores, affinity tags (e.g., biotin), cross-linkers |
| 5-Chloro Group | Nucleophilic Substitution | Introduction of targeting moieties, linking to solid supports |
| Thiadiazole Core | Not a direct reaction site for functionalization but influences overall properties | Tuning of photophysical properties (fluorescence), modulation of biological activity |
Advanced Spectroscopic and Analytical Characterization of 5 Chloro 1,2,4 Thiadiazol 3 Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 5-Chloro-1,2,4-thiadiazol-3-amine, providing detailed information about the hydrogen and carbon framework.
¹H NMR and ¹³C NMR Analysis
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental in confirming the identity and purity of this compound.
The ¹³C NMR spectrum provides insight into the carbon environment. For the related compound 4-(5-amino-1,2,4-thiadiazol-3-yl)-N-tert-butylbenzenesulfonamide, the carbon atoms of the thiadiazole ring resonate at approximately 183.8 and 167.1 ppm. amazonaws.com
| ¹H NMR Data (Analogous Compounds in DMSO-d₆) | |
| Functional Group | Chemical Shift (δ) in ppm |
| Amine (NH₂) | ~8.10 - 8.36 (broad singlet) |
| ¹³C NMR Data (Analogous Compound: 4-(5-amino-1,2,4-thiadiazol-3-yl)-N-tert-butylbenzenesulfonamide in DMSO-d₆) | |
| Carbon Atom | Chemical Shift (δ) in ppm |
| C=N (Thiadiazole Ring) | 183.8 |
| C-S (Thiadiazole Ring) | 167.1 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
While specific 2D NMR data for this compound were not found in the search results, these techniques are invaluable for unambiguous structural assignment. Correlation Spectroscopy (COSY) would identify proton-proton couplings, though none are expected in the parent molecule. Heteronuclear Single Quantum Coherence (HSQC) would correlate the amine protons with their attached nitrogen atom (if ¹⁵N labeled) and the carbon signals with their directly attached protons. Heteronuclear Multiple Bond Correlation (HMBC) would be crucial for confirming the connectivity of the thiadiazole ring by showing correlations between protons and carbons over two to three bonds. For instance, the amine protons would be expected to show a correlation to the carbon atom at position 3 of the thiadiazole ring.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is instrumental in identifying the functional groups present in this compound. The primary amine (NH₂) group is a key feature.
Primary amines typically exhibit two N-H stretching vibrations in the region of 3200-3500 cm⁻¹. wpmucdn.com An N-H bending vibration (scissoring) is also expected near 1600 cm⁻¹. wpmucdn.com For a similar compound, 4-(5-amino-1,2,4-thiadiazol-3-yl)-N-tert-butylbenzenesulfonamide, IR absorptions were observed at 1654 cm⁻¹ and 1536 cm⁻¹. amazonaws.com The spectrum of 2-amino-1,3,4-thiadiazole (B1665364) also shows characteristic peaks in the N-H stretching region. nist.gov
| Typical IR Absorption Ranges for Primary Amines | |
| Vibrational Mode | Wavenumber (cm⁻¹) |
| N-H Stretch | 3200 - 3500 |
| N-H Bend (Scissoring) | ~1600 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful tool for determining the molecular weight and investigating the fragmentation patterns of this compound.
The nominal molecular weight of this compound is 135.578 g/mol . chemcd.com Mass spectrometry of related thiadiazole derivatives often shows the molecular ion peak, and the fragmentation patterns can be characteristic of the ring structure. researchgate.net For instance, some thiadiazole isomers can be differentiated by retro-Diels-Alder fragmentation pathways. researchgate.net
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which is crucial for confirming the elemental composition of a molecule. For a related compound, 4-(5-amino-1,2,4-thiadiazol-3-yl)-N-tert-butylbenzenesulfonamide, the calculated mass for the protonated molecule [M+H]⁺ was 313.0793, and the found mass was 313.0798, demonstrating the high accuracy of this technique. amazonaws.com HRMS is essential for distinguishing between compounds with the same nominal mass but different elemental formulas.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. While specific UV-Vis data for this compound was not detailed in the provided search results, related 1,3,4-thiadiazole (B1197879) derivatives have been characterized by this method. researchgate.netnih.gov The absorption maxima would be influenced by the chromophoric thiadiazole ring and the auxochromic amine group. The electronic structure of the heterocyclic ring system would give rise to characteristic absorption bands in the UV region.
Elemental Analysis (CHNS) for Compositional Verification
Elemental analysis is a cornerstone technique for verifying the empirical formula of a synthesized compound. By quantitatively determining the percentage composition of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S), a direct comparison can be made between the experimental findings and the theoretical values derived from the compound's molecular formula.
For this compound, with a molecular formula of C₂H₂ClN₃S, the theoretical elemental composition has been calculated. These theoretical values serve as a benchmark for assessing the purity of a synthesized sample. While specific experimental data for this particular isomer is not widely available in published literature, the table below outlines the expected elemental composition.
Interactive Table 1: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Mass (amu) | Number of Atoms | Total Mass (amu) | Percentage (%) |
| Carbon | C | 12.011 | 2 | 24.022 | 17.72 |
| Hydrogen | H | 1.008 | 2 | 2.016 | 1.49 |
| Chlorine | Cl | 35.453 | 1 | 35.453 | 26.16 |
| Nitrogen | N | 14.007 | 3 | 42.021 | 31.00 |
| Sulfur | S | 32.06 | 1 | 32.06 | 23.65 |
| Total | 135.572 | 100.00 |
In a typical experimental procedure, a small, precisely weighed sample of the compound would be combusted in a controlled environment. The resulting gaseous products (CO₂, H₂O, N₂, and SO₂) are then quantitatively analyzed to determine the percentage of each element in the original sample. A close correlation between the experimental and theoretical values would confirm the elemental composition and high purity of the this compound sample.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography stands as the most powerful and unambiguous method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's chemical behavior and potential applications.
The process involves irradiating a single crystal of the substance with a focused beam of X-rays. The diffraction pattern produced by the interaction of the X-rays with the electron clouds of the atoms is collected and analyzed. This data is then used to construct a detailed model of the crystal lattice and the molecular structure within it.
As of the current literature survey, a specific single-crystal X-ray diffraction study for this compound has not been reported. However, should a suitable single crystal of the compound be obtained, the expected crystallographic data would be presented in a format similar to the table below. This table is provided as a template to illustrate the type of information that would be generated from such an analysis.
Interactive Table 2: Representative Crystallographic Data Table
| Parameter | Value |
| Empirical formula | C₂H₂ClN₃S |
| Formula weight | 135.58 |
| Temperature (K) | Data not available |
| Wavelength (Å) | Data not available |
| Crystal system | Data not available |
| Space group | Data not available |
| Unit cell dimensions | |
| a (Å) | Data not available |
| b (Å) | Data not available |
| c (Å) | Data not available |
| α (°) | Data not available |
| β (°) | Data not available |
| γ (°) | Data not available |
| Volume (ų) | Data not available |
| Z | Data not available |
| Density (calculated) (g/cm³) | Data not available |
| Absorption coefficient (mm⁻¹) | Data not available |
| F(000) | Data not available |
| Crystal size (mm³) | Data not available |
| Theta range for data collection (°) | Data not available |
| Index ranges | Data not available |
| Reflections collected | Data not available |
| Independent reflections | Data not available |
| Goodness-of-fit on F² | Data not available |
| Final R indices [I>2sigma(I)] | Data not available |
| R indices (all data) | Data not available |
| Largest diff. peak and hole (e.Å⁻³) | Data not available |
Pharmacological and Biological Activities of 5 Chloro 1,2,4 Thiadiazol 3 Amine Derivatives
Anticancer and Cytotoxic Activities
The quest for new and effective anticancer agents has led to the investigation of various heterocyclic compounds, with thiadiazole derivatives showing notable potential. The structural features of 5-chloro-1,2,4-thiadiazol-3-amine derivatives allow them to interact with various biological targets within cancer cells, leading to cytotoxic effects, induction of programmed cell death, and inhibition of tumor growth.
In Vitro Efficacy Against Diverse Cancer Cell Lines
Derivatives based on the thiadiazole scaffold have demonstrated significant cytotoxic activity against a variety of human cancer cell lines. For instance, a series of novel 1,3,4-thiadiazole (B1197879) derivatives were synthesized and evaluated for their in vitro cytotoxicity against breast adenocarcinoma (MCF-7) and human hepatocellular carcinoma (HepG2) cell lines. These compounds displayed a broad range of anticancer activity, with IC₅₀ values—the concentration required to inhibit 50% of cell growth—ranging from 2.34 to 91.00 µg/mL against MCF-7 cells and 3.13 to 44.87 µg/mL against HepG2 cells.
Notably, certain modifications, such as the introduction of a piperazine (B1678402) ring, were found to be advantageous for antiproliferative activity. Specific derivatives, namely compounds 4e and 4i from one study, which feature substituted piperazine and benzyl (B1604629) piperidine (B6355638) moieties, showed the highest activity against the tested cancer cells. Furthermore, a selectivity study demonstrated that these potent compounds were selectively cytotoxic to cancerous cells over normal mammalian Vero cells.
Another study highlighted a 1,3,4-thiadiazole derivative that exhibited potent growth inhibitory activity against breast cancer MCF-7 cells with an IC₅₀ of 0.28 µg/mL. Modifications at the C-5 position of the thiadiazole ring have been shown to enhance cytotoxic effects against malignant cells, with some derivatives showing efficacy against lung cancer (A549) and breast cancer (MCF-7) cell lines. Similarly, a series of 5-aryl-4-(5-substituted-2-4-dihydroxyphenyl)-1,2,3-thiadiazoles were found to significantly inhibit the viability of human cervical carcinoma (HeLa) and osteosarcoma (U2OS) cells.
Table 1: In Vitro Cytotoxic Activity of Selected Thiadiazole Derivatives
| Compound Series | Cancer Cell Line | IC₅₀ (µg/mL) |
|---|---|---|
| 5-(4-chlorophenyl)-1,3,4-thiadiazole derivatives | MCF-7 (Breast) | 2.34 - 91.00 |
| 5-(4-chlorophenyl)-1,3,4-thiadiazole derivatives | HepG2 (Liver) | 3.13 - 44.87 |
| 1,3,4-Thiadiazole Derivative II | MCF-7 (Breast) | 0.28 |
| 5-Aryl-4-(dihydroxyphenyl)-1,2,3-thiadiazoles | HeLa (Cervical) | 0.70 |
Apoptosis Induction and Cell Cycle Modulation
A key mechanism through which many anticancer agents exert their effect is by inducing apoptosis, or programmed cell death, and by modulating the cell cycle. Research has shown that derivatives of thiadiazole can effectively trigger these processes in cancer cells.
For example, a potent 1,3,4-thiadiazole derivative was found to cause cell cycle arrest at the G2/M phase in breast cancer MCF-7 cells. This phase of the cell cycle is a critical checkpoint before mitosis, and its disruption can lead to cell death. In a separate study, two novel 1,3,4-thiadiazole derivatives, 6b and 19 , were investigated for their effects on breast cancer cells. Derivative 19 was found to arrest the cell cycle at the G2/M phase and significantly induce early apoptosis. In contrast, derivative 6b primarily increased the sub-G1 cell population, which is indicative of necrosis. These findings were confirmed by Annexin V-PI assays, where compound 19 increased the apoptotic and necrotic cell populations.
Other research on analogs of combretastatin (B1194345) A-4, where a 1,2,3-thiadiazole (B1210528) ring replaced a key structural feature, also demonstrated cell cycle arrest at the G2/M phase. These compounds disrupted microtubule polymerization, a process essential for cell division.
Inhibition of Tumor Cell Proliferation
The inhibition of tumor cell proliferation is a direct measure of a compound's anticancer potential. The cytotoxic activities detailed above are a reflection of this inhibitory effect. The IC₅₀ values obtained from in vitro assays represent the concentration at which a compound can effectively halt the proliferation of 50% of the cancer cells.
Derivatives of 5-(4-chlorophenyl)-1,3,4-thiadiazole have shown a wide spectrum of antiproliferative activity against various cancer cell lines. The potency of these compounds is significantly influenced by the nature of the substituents attached to the thiadiazole core. For instance, the introduction of specific piperazine derivatives has been shown to enhance antitumor potency. The ability of these compounds to inhibit crucial cellular processes, such as microtubule polymerization and cell cycle progression, directly contributes to their antiproliferative effects, thereby preventing the growth and spread of tumor cells.
Antimicrobial Activities
In addition to their anticancer properties, thiadiazole derivatives have been extensively studied for their potential as antimicrobial agents. The rise of antibiotic-resistant bacteria and fungi has created an urgent need for new compounds with novel mechanisms of action. Derivatives of this compound have shown promise in combating a range of pathogenic microorganisms.
Antibacterial Spectrum and Efficacy
Thiadiazole derivatives have demonstrated efficacy against both Gram-positive and Gram-negative bacteria. In one study, 5-(4-substituted phenyl)-1,3,4-thiadiazol-2-amine derivatives were evaluated for their in vitro antibacterial activity. Chlorinated compounds from this series showed good inhibitory effects against Staphylococcus aureus and Bacillus subtilis, with Minimum Inhibitory Concentration (MIC) values ranging from 20–28 μg/mL.
Another study involving 2-(3′,5′-Dichlorobenzo[b]thiophen-2′-yl)-5-arylamino-1,3,4-thiadiazole derivatives found that the substitution on the arylamino group could alter the antibacterial spectrum. A nitro derivative exhibited activity against S. aureus comparable to benzylpenicillin, while a tolylamino derivative was as active as amoxicillin (B794) against the Gram-negative bacteria Escherichia coli and Proteus vulgaris. Furthermore, derivatives of 1,2,4-thiadiazoles have shown effectiveness against strains like Staphylococcus aureus and Escherichia coli.
Table 2: Antibacterial Activity of Selected Thiadiazole Derivatives
| Compound/Derivative | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| 5-Chloro-3-(chloromethyl)-1,2,4-thiadiazole | S. aureus | 62.5 |
| 5-Chloro-3-(chloromethyl)-1,2,4-thiadiazole | E. coli | 32.6 |
Antifungal Efficacy
The development of new antifungal agents is critical, and thiadiazole derivatives have shown significant potential in this area. Studies have demonstrated their ability to inhibit the growth of various pathogenic fungi.
For example, 5-(4-substituted phenyl)-1,3,4-thiadiazol-2-amine derivatives were tested against Aspergillus niger and Candida albicans. In a different study, pyridazine (B1198779) derivatives incorporating a 1,3,4-thiadiazole ring displayed good antifungal activities against Gibberella zeae, Fusarium oxysporum, and Cercospora mandshurica. Certain compounds exhibited growth inhibition rates of over 50% against these fungi at a concentration of 50 mg/L.
Furthermore, a series of 2-(3′,5′-Dichlorobenzo[b]thiophen-2′-yl)-5-arylamino-1,3,4-thiadiazole derivatives also showed antifungal properties. A p-tolylamino derivative, in particular, exhibited notable antifungal activity against Aspergillus niger.
Table 3: Antifungal Activity of Selected Thiadiazole Derivatives
| Compound Series | Fungal Strain | Inhibition Rate (%) |
|---|---|---|
| Pyridazine-Thiadiazole Hybrid (3d) | C. mandshurica | 50.3 |
| Pyridazine-Thiadiazole Hybrid (3f) | G. zeae | 57.9 |
| Pyridazine-Thiadiazole Hybrid (7c) | G. zeae | 60.5 |
Antitubercular Potential
While the broader class of thiadiazoles has been extensively investigated for potential antitubercular agents, research has predominantly focused on the 1,3,4-thiadiazole isomer. Numerous studies have detailed the synthesis and evaluation of 1,3,4-thiadiazole derivatives against Mycobacterium tuberculosis, with some compounds showing promising minimum inhibitory concentration (MIC) values. For instance, derivatives of 2-amino-1,3,4-thiadiazole (B1665364) and Schiff bases of 2-amino-5-aryl-1,3,4-thiadiazole have been identified as potential leads. However, based on available scientific literature, there is a notable lack of specific studies investigating the antitubercular potential of derivatives of this compound. This specific scaffold remains a largely unexplored area in the search for new antitubercular drugs.
Antiparasitic Activities
The quest for new antiparasitic drugs has led researchers to explore various heterocyclic compounds. Thiadiazoles, in general, are recognized for their potential in this area.
Significant research has been conducted on the antileishmanial properties of thiadiazole derivatives, but these efforts have almost exclusively centered on the 1,3,4-thiadiazole scaffold. Studies have successfully synthesized and tested various 2,5-disubstituted-1,3,4-thiadiazoles, particularly those containing a 5-nitroaryl group, against Leishmania major. Some of these compounds have demonstrated potent activity against both the promastigote and amastigote forms of the parasite.
Enzyme Inhibition Studies
Derivatives of 1,2,4-thiadiazole (B1232254) have emerged as a noteworthy class of enzyme inhibitors, with a particular mechanism of action involving the targeting of specific amino acid residues.
A primary and well-documented activity of 1,2,4-thiadiazole derivatives is their function as selective and efficient modifiers of protein thiols. Specifically, the 3-chloro-1,2,4-thiadiazole (B2938681) scaffold serves as an electrophilic "warhead" for targeting the cysteine residues of various proteins and enzymes.
The mechanism involves a nucleophilic attack from the cysteine thiol on the N-S bond of the 1,2,4-thiadiazole ring. This reaction results in the formation of a disulfide bond between the compound and the cysteine residue, leading to the covalent modification and often inactivation of the protein or enzyme.
In a notable study, 5-sulfonyl (5-SO2-TDZ) and 5-sulfinyl (5-SO-TDZ) substituted 3-chloro-1,2,4-thiadiazoles were identified as having an outstanding reactivity towards thiols in aqueous solutions. These compounds were found to react more specifically and rapidly than commonly used thiol-blocking agents like N-ethyl maleimide. The reactivity is tunable; 5-SO2-TDZs react faster than 5-SO-TDZs, while 5-sulfanyl (5-S-TDZ) analogues show no reactivity towards free thiols. This tunable reactivity makes them valuable tools for studying protein redox biology and for designing specific covalent enzyme inactivators.
Table 1: Reactivity of 3-Chloro-5-Substituted-1,2,4-Thiadiazole (TDZ) Derivatives with Amino Acids
| Compound Type | Reactivity with Cysteine | Reactivity with Other Nucleophiles (e.g., Histidine) | Reference |
| 5-Sulfonyl-TDZ (5h) | High | Reacts with Histidine | |
| 5-Sulfinyl-TDZ (4f) | High (slower than 5h) | Selective for Cysteine | |
| 5-Sulfanyl-TDZ (3h) | Unreactive | Unreactive |
Carbonic anhydrase (CA) inhibitors are an important class of drugs, and various sulfonamide-based compounds have been developed for this purpose. The 1,3,4-thiadiazole sulfonamides, such as acetazolamide, are classic and well-studied CA inhibitors. Research into metal complexes of 5-chloroacetamido-1,3,4-thiadiazole-2-sulfonamide has also shown good in-vitro inhibitory properties against CA isozymes I, II, and IV.
However, there is a scarcity of research specifically evaluating this compound derivatives for carbonic anhydrase inhibition. While thiazole (B1198619) derivatives have been investigated, and some show inhibitory potential against bovine CA-II, specific studies on the 1,2,4-thiadiazole isomer are not prominent in the current literature.
The inhibition of cyclooxygenase (COX) enzymes is the primary mechanism of action for nonsteroidal anti-inflammatory drugs (NSAIDs). The search for selective COX-2 inhibitors has led to the exploration of numerous heterocyclic scaffolds. While various thiadiazole derivatives have been designed and synthesized as potential COX-2 inhibitors, the vast majority of these belong to the 1,3,4-thiadiazole class. For example, a series of 5-adamantyl-1,3,4-thiadiazole-based thiazolidinone derivatives were identified as effective COX-1 inhibitors. Another study on novel 1,3,4-thiadiazole derivatives bearing sulfonamide moieties found them to be potent and selective COX-2 inhibitors.
General references suggest that 1,2,4-thiadiazoles may possess anti-inflammatory properties through mechanisms that could include COX inhibition, but specific studies and detailed findings on derivatives of this compound as COX inhibitors are limited.
Glutaminase (B10826351) (GLS) Inhibition
Glutaminase is a critical enzyme in cancer cell metabolism, catalyzing the conversion of glutamine to glutamate. researchgate.net This process is essential for the proliferation and survival of many tumor cells, making GLS a promising target for cancer therapy. researchgate.netnih.gov Derivatives of the 1,2,4-thiadiazole scaffold have been investigated as allosteric inhibitors of kidney-type glutaminase (KGA). nih.govnih.gov
One notable inhibitor is bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (B99878) (BPTES). nih.gov Kinetic studies have revealed that BPTES is a potent and specific inhibitor of KGA, with a Ki of approximately 3 μM with respect to glutamine. nih.gov It functions by inhibiting the allosteric activation of the enzyme by phosphate (B84403) and promoting the formation of an inactive tetrameric complex. nih.gov This mechanism is distinct from other known glutaminase inhibitors that are often substrate analogs. nih.gov
Further research has focused on synthesizing new GLS inhibitors based on a 1,4-di(5-amino-1,3,4-thiadiazol-2-yl)butane scaffold. nih.gov By attaching various modified phenylacetyl groups to the 5-amino positions of the thiadiazole rings, researchers have aimed to enhance binding interactions within the allosteric site of GLS. nih.gov One such derivative, 4-hydroxy-N-[5-[4-[5-[(2-phenylacetyl)amino]-1,3,4-thiadiazol-2-yl]butyl]-1,3,4-thiadiazol-2-yl]-benzeneacetamide, demonstrated a potent GLS inhibition with an IC50 value of 70 nM. nih.gov However, its cellular antiproliferative effects were less pronounced compared to other inhibitors, possibly due to decreased cell permeability. nih.gov
Another study explored aminothiazole derivatives as a scaffold for glutaminase inhibition. researchgate.net Structure-activity relationship (SAR) studies identified that incorporating a 1,3,4-thiadiazole moiety on one of the rings of the lead compound improved specific GLS inhibition. researchgate.net
| Compound/Scaffold | Target | Activity | Reference |
| Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) | Kidney-type Glutaminase (KGA) | Potent and specific inhibitor (Ki ≈ 3 μM) | nih.gov |
| 1,4-di(5-amino-1,3,4-thiadiazol-2-yl)butane derivatives | Kidney-type Glutaminase (GLS) | Allosteric inhibitors | nih.gov |
| 4-hydroxy-N-[5-[4-[5-[(2-phenylacetyl)amino]-1,3,4-thiadiazol-2-yl]butyl]-1,3,4-thiadiazol-2-yl]-benzeneacetamide | Kidney-type Glutaminase (GLS) | Potent inhibition (IC50 = 70 nM) | nih.gov |
| Aminothiazole derivatives with a 1,3,4-thiadiazole moiety | Glutaminase (GLS) | Improved specific inhibition | researchgate.net |
Mechanistic Target of Rapamycin (mTOR) and Phosphoinositide 3-Kinase (PI3K) Inhibition
The PI3K/AKT/mTOR signaling pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers. nih.govresearchgate.netmdpi.com Consequently, developing inhibitors that target key kinases in this pathway, such as PI3K and mTOR, is a major focus of cancer drug discovery. nih.govresearchgate.netnih.govfrontiersin.org Several 1,3,4-thiadiazole derivatives have been investigated as potential inhibitors of this pathway. researchgate.netnih.govfrontiersin.org
Research has shown that certain sulfonyl-morpholino-pyrimidines can act as selective mTOR kinase inhibitors. nih.gov Additionally, arylamino aryl sulfonyl quinoxalines have been identified as PI3Kα inhibitors. researchgate.net While specific this compound derivatives were not the primary focus of these broad studies, the general class of thiadiazoles has shown promise. For instance, novel hydrazone derivatives have been shown to exhibit dual mTOR/PI3K inhibitor potential in endometrial cancer cells. mdpi.com One of these compounds, MVB1, demonstrated high binding affinity for PI3K, AKT, and mTOR in molecular docking studies. mdpi.com
The development of dual PI3K/mTOR inhibitors is of particular interest to overcome resistance mechanisms. frontiersin.org Dactolisib (NVP-BEZ235), an imidazo[4,5-c]quinoline derivative, is a well-studied dual inhibitor. frontiersin.org While not a direct this compound derivative, its development highlights the therapeutic strategy of targeting multiple nodes in the PI3K/mTOR pathway.
| Compound Class/Derivative | Target(s) | Key Findings | Reference |
| Sulfonyl-morpholino-pyrimidines | mTOR | Selective kinase inhibitors | nih.gov |
| Arylamino aryl sulfonyl quinoxalines | PI3Kα | Inhibition of Akt phosphorylation | researchgate.net |
| Hydrazone Derivatives (e.g., MVB1) | PI3K, AKT, mTOR | Dual mTOR/PI3K inhibitor potential; high binding affinity | mdpi.com |
DNA Binding and Cleavage Interactions
The interaction of small molecules with DNA can lead to the inhibition of replication and transcription, ultimately inducing cell death. This makes DNA a significant target for anticancer drug design. Several studies have investigated the DNA binding and cleavage properties of 1,3,4-thiadiazole derivatives.
One study synthesized a series of 1,3,4-thiadiazole derivatives and examined their interaction with calf thymus DNA (CT-DNA) using UV-vis absorption spectroscopy. semanticscholar.orgrsc.org The results indicated that these molecules interact with CT-DNA. semanticscholar.orgrsc.org Another investigation focused on a 1,2,5-thiadiazole (B1195012) derivative, the maleate (B1232345) salt of 2-((2-hydroxy-3-((4-morpholino-1,2,5-thiadiazol-3-yl)oxy)propyl)amino)-2-methylpropan-1-ol (TML-Hydroxy), and explored its potential for DNA cleavage. nih.govresearchgate.net The study revealed that this compound has a limited potential for DNA cleavage. nih.govresearchgate.net
Furthermore, metal chelates of a 5-[4-chlorophenyl-(1,3,4-thiadiazol)-2-ylaminomethylene]-8-hydroxyquinoline derivative were synthesized and evaluated. nih.gov The findings suggested that the metal chelates were more effective than the ligand itself, with the Cu2+ chelate showing the highest activity. nih.gov This indicates that the introduction of a metal center can enhance the biological activity of thiadiazole derivatives.
| Compound/Derivative | DNA Interaction | Key Findings | Reference |
| 1,3,4-Thiadiazole derivatives | Binding to CT-DNA | Interaction confirmed by UV-vis spectroscopy | semanticscholar.orgrsc.org |
| 2-((2-hydroxy-3-((4-morpholino-1,2,5-thiadiazol-3-yl)oxy)propyl)amino)-2-methylpropan-1-ol maleate salt | DNA cleavage | Showed little potential for DNA cleavage | nih.govresearchgate.net |
| Metal chelates of 5-[4-chlorophenyl-(1,3,4-thiadiazol)-2-ylaminomethylene]-8-hydroxyquinoline | Not specified | Metal chelates, particularly Cu2+, were more active than the ligand | nih.gov |
Other Significant Biological Activities (e.g., Anti-inflammatory, Anticonvulsant)
Beyond their roles in cancer-related pathways, derivatives of the 1,2,4-thiadiazole and related heterocyclic systems have demonstrated a variety of other important biological activities, notably as anti-inflammatory and anticonvulsant agents. ptfarm.plnih.govmdpi.com
Anti-inflammatory Activity
Several studies have reported the anti-inflammatory properties of 1,3,4-thiadiazole and 1,2,4-triazole (B32235) derivatives. nih.govmdpi.com For instance, certain 5-(1-adamantyl)-1,3,4-thiadiazole derivatives have been synthesized and tested for their in vivo anti-inflammatory activity using the carrageenan-induced paw edema model in rats. nih.gov A propionic acid derivative from this series exhibited good dose-dependent anti-inflammatory effects. nih.gov Similarly, some 1,2,4-triazole derivatives have shown anti-inflammatory activity comparable to the standard drug indomethacin (B1671933) in in vivo studies. mdpi.com
Anticonvulsant Activity
The 1,3,4-thiadiazole and 1,2,4-triazole scaffolds are present in numerous compounds with anticonvulsant properties. ptfarm.plnih.govfrontiersin.org A series of novel 2-amino-5-[4-chloro-2-(2-chlorophenoxy)phenyl]-1,3,4-thiadiazole derivatives were synthesized and evaluated for their ability to protect mice against pentylenetetrazole (PTZ) and maximal electroshock (MES) induced convulsions. researchgate.net One compound, 5-[4-chloro-2-(2-chlorophenoxy)phenyl]-N-ethyl-1,3,4-thiadiazol-2-amine, was particularly active in both tests. researchgate.net
Another study on 3-amino-5-(4-chloro-2-phenoxyphenyl)-4H-1,2,4-triazole derivatives found that a compound with a fluorine substitution showed potent anticonvulsant activity, comparable to diazepam. nih.gov The structure-activity relationship studies often reveal that specific substitutions on the phenyl ring, such as chloro and nitro groups, can enhance anticonvulsant activity. frontiersin.org
| Activity | Compound Class/Derivative | Key Findings | Reference |
| Anti-inflammatory | 5-(1-Adamantyl)-1,3,4-thiadiazole derivatives | A propionic acid derivative showed good dose-dependent activity. | nih.gov |
| Anti-inflammatory | 1,2,4-Triazole derivatives | Activity comparable to indomethacin in vivo. | mdpi.com |
| Anticonvulsant | 2-Amino-5-[4-chloro-2-(2-chlorophenoxy)phenyl]-1,3,4-thiadiazole derivatives | 5-[4-chloro-2-(2-chlorophenoxy)phenyl]-N-ethyl-1,3,4-thiadiazol-2-amine was highly active. | researchgate.net |
| Anticonvulsant | 3-Amino-5-(4-chloro-2-phenoxyphenyl)-4H-1,2,4-triazole derivatives | A fluoro-substituted derivative showed potent activity comparable to diazepam. | nih.gov |
Structure Activity Relationship Sar Studies of 5 Chloro 1,2,4 Thiadiazol 3 Amine Analogs
Impact of Substituents at the 5-Position on Biological Activity
The substituent at the 5-position of the 1,2,4-thiadiazole (B1232254) ring plays a pivotal role in determining the biological activity of its analogs. The presence of a chlorine atom at this position, as in the parent compound, is often associated with enhanced lipophilicity and the potential for halogen bonding, which can be crucial for target interaction.
Research has shown that replacing the chlorine with other groups can significantly alter the pharmacological profile. For instance, in the context of anticancer activity, the introduction of aryl groups at the 5-position has been a common strategy. Studies on 5-aryl-1,3,4-thiadiazole derivatives have indicated that the nature of the substituent on the aryl ring is a key determinant of cytotoxicity. nih.gov For example, the presence of an electron-withdrawing group like a chlorine atom on the 5-phenyl ring has been reported to boost the cytotoxic activity of thiadiazole derivatives. nih.gov
In a series of 5-(4-chlorophenyl)-1,3,4-thiadiazole derivatives, expansion of the molecule with a piperazine (B1678402) or piperidine (B6355638) ring featuring lipophilic moieties like o-ethoxyphenyl or benzyl (B1604629) groups enhanced antitumor activity against MCF-7 and HepG2 cancer cell lines. nih.gov This highlights the importance of the substituent's size, lipophilicity, and electronic properties at the 5-position in modulating biological response.
The following table summarizes the impact of various substituents at the 5-position on the anticancer activity of thiadiazole analogs.
Role of the 3-Amino Group in Modulating Pharmacological Profile
The 3-amino group of 5-Chloro-1,2,4-thiadiazol-3-amine is a key functional group that significantly influences its pharmacological profile. This primary amine is a versatile handle for chemical modification, allowing for the introduction of a wide array of substituents to explore new chemical space and modulate biological activity. researchgate.netnih.gov
The reactivity of the amine group makes it a prime site for derivatization to create libraries of compounds with diverse pharmacological properties. researchgate.net For instance, the free amine group has been shown to be crucial for the antimicrobial activity of some 2-amino-1,3,4-thiadiazole (B1665364) derivatives. nih.gov Substitution on this amino group can lead to a decrease in activity, with the extent of the decrease depending on the nature of the substituent (e.g., methyl > ethyl > phenyl). nih.gov
In the context of anti-HIV-1 activity, the 2-amino-1,3,4-thiadiazole moiety has been identified as a promising scaffold. mdpi.com Derivatization of the amino group to form acetamides has yielded compounds with significant anti-HIV-1 activity, demonstrating that the electronic properties of the N-aryl group can influence the antiviral potency. mdpi.com
The following table illustrates how modifications to the 3-amino group can affect the antimicrobial activity of thiadiazole derivatives.
Influence of Thiadiazole Ring System Modifications
Modifications to the core thiadiazole ring system itself can have a profound impact on the biological activity of the resulting analogs. The thiadiazole ring, being a five-membered aromatic system with two nitrogen atoms and one sulfur atom, possesses unique electronic and steric properties. Altering the arrangement of these heteroatoms or replacing the ring with a bioisostere can lead to significant changes in the compound's pharmacological profile.
Different isomers of the thiadiazole ring, such as 1,2,4-, 1,3,4-, and 1,2,3-thiadiazole (B1210528), exhibit distinct biological activities. rsc.orgmdpi.com For example, while 1,3,4-thiadiazoles are known for a broad spectrum of activities including anticancer and antimicrobial effects, 1,2,3-thiadiazoles have also shown promising fungicidal and antiviral properties. mdpi.commdpi.com
The replacement of the thiadiazole ring with other heterocyclic systems is a common strategy in medicinal chemistry to explore new SAR. For instance, replacing the central imidazole (B134444) ring of the alkaloid nortopsentin with a 1,2,4-oxadiazole (B8745197) moiety resulted in new derivatives with activity against various cancer cell lines. nih.gov This suggests that the core heterocyclic scaffold is a critical determinant of biological activity and that modifications to this system can lead to the discovery of novel therapeutic agents.
Correlation Between Chemical Modifications and Efficacy/Selectivity Profiles
A key aspect of SAR studies is to establish a clear correlation between specific chemical modifications and the resulting efficacy and selectivity profiles of the analogs. Understanding these correlations is fundamental for the rational design of drugs with improved therapeutic indices.
For instance, in the development of c-Met kinase inhibitors, the incorporation of thiazole (B1198619)/thiadiazole carboxamide moieties was postulated to improve efficacy and selectivity. nih.gov Modifications to different parts of the molecule (moieties A, B, C, and D) were systematically explored. It was found that a terminal benzene (B151609) ring substituted with double-electron withdrawing groups was preferable for c-Met inhibitory potency. nih.gov This demonstrates a direct link between the electronic properties of a substituent and the inhibitory efficacy of the compound.
Similarly, in the design of anti-HIV-1 agents based on the 2-amino-1,3,4-thiadiazole scaffold, the electronic properties of the N-aryl group were found to influence antiviral potency. mdpi.com This highlights the importance of fine-tuning the electronic and steric properties of substituents to optimize both efficacy and selectivity. The goal is often to enhance the desired therapeutic effect while minimizing off-target interactions that could lead to adverse effects.
Rational Design of Lead Compounds Based on SAR Insights
The culmination of SAR studies is the ability to rationally design lead compounds with optimized properties. By leveraging the insights gained from systematic modifications, medicinal chemists can move beyond random screening and towards a more targeted approach to drug discovery. rsc.orgnih.gov
An example of this is the development of novel c-Met kinase inhibitors. Based on the understanding that incorporating various rings into a specific moiety (moiety C) could be advantageous, researchers designed and synthesized four series of thiazole/thiadiazole carboxamide-derived analogues. nih.gov This rational approach, guided by SAR, led to the identification of a promising inhibitor with potent activity in both biochemical and cellular assays.
Another example is the design of carbazole-linked 1,2,4-triazole-thione derivatives as potential antidiabetic agents. acs.org By strategically designing and synthesizing a series of compounds and then evaluating their biological activity, researchers were able to identify structures with potent inhibitory activity against key enzymes involved in diabetes. acs.org This process of design, synthesis, and testing, informed by SAR principles, is a cornerstone of modern drug discovery.
Mechanistic Investigations of Biological Action
Elucidation of Molecular Targets and Downstream Pathways
The biological activity of 5-chloro-1,2,4-thiadiazol-3-amine and its derivatives stems from their interaction with various molecular targets, leading to the modulation of downstream signaling pathways. A significant body of research has focused on elucidating these mechanisms, particularly in the context of anticancer activities.
Derivatives of the closely related 5-(4-chlorophenyl)-1,3,4-thiadiazole have been shown to induce apoptosis in cancer cells. nih.gov For instance, compounds 4e and 4i , which are derivatives of 5-(4-chlorophenyl)-1,3,4-thiadiazole, have demonstrated the ability to significantly increase the Bax/Bcl-2 ratio and the levels of caspase 9 in cancer cells. nih.gov This indicates an induction of the intrinsic apoptotic pathway. Furthermore, these compounds were found to decrease the levels of Vascular Endothelial Growth Factor (VEGF), suggesting a suppression of angiogenesis, a critical process for tumor growth and metastasis. nih.gov
The mTOR (mechanistic target of rapamycin) signaling pathway, which is downstream of the PI3K (phosphoinositide 3-kinase) pathway, is another identified target. rsc.org The mTOR kinase is a crucial regulator of cell growth and proliferation and is often dysregulated in cancer. rsc.org Specific derivatives containing the 1,2,4-thiadiazole (B1232254) ring have been shown to exhibit inhibitory activity against mTOR. rsc.org For example, replacing a 1,3,4-thiadiazole (B1197879) ring with a 1,2,4-thiadiazole in a known mTOR inhibitor resulted in a greater than 10-fold decrease in mTOR affinity, highlighting the sensitivity of the target to the specific heterocycle. rsc.org
In the context of antimicrobial activity, the mechanism is attributed to the inhibition of bacterial cell wall synthesis through interaction with enzymes involved in peptidoglycan synthesis.
Cellular Permeability and Intracellular Localization Studies
The ability of a compound to cross cellular membranes and localize within specific subcellular compartments is crucial for its biological activity. The 1,3,4-thiadiazole ring, a related scaffold, is known for its mesoionic nature, which allows it to readily cross cellular membranes, indicating good tissue permeability. nih.gov The sulfur atom within the thiadiazole ring contributes to improved lipid solubility, further enhancing its ability to permeate cell membranes. nih.gov
The addition of a chloro group, as in this compound, generally enhances lipophilicity. This property can influence how the compound interacts with the lipid bilayer of cell membranes. Studies on related chloro-substituted thiadiazole derivatives have shown favorable gastrointestinal (GIT) absorption. However, these same derivatives often exhibit a lack of blood-brain barrier (BBB) penetration, which would limit their application for central nervous system (CNS) disorders. In contrast, the addition of aliphatic chains, such as a hexyl group, can improve BBB permeability.
One study focused on developing a second-generation mTOR inhibitor with predicted blood-brain barrier permeability. rsc.org This research identified a tricyclic pyrimido-pyrrolo-oxazine derivative that showed permeability in a Madin-Darby Canine Kidney (MDCK) cell-based assay, a common model for predicting BBB penetration. rsc.org
Interaction with Biomolecules (e.g., Nucleic Acids, Proteins)
The biological effects of this compound and its analogs are mediated through their direct or indirect interactions with essential biomolecules, including proteins and nucleic acids.
Protein Interactions:
A primary mode of action for many thiadiazole derivatives is the inhibition of protein kinases. nih.gov For example, certain anilinoquinazolines with a C-5 substitution have demonstrated high affinity and specificity for the tyrosine kinase domains of c-Src and Abl enzymes. nih.gov The amino group on a 1,2,4-thiadiazole ring in some mTOR inhibitors is positioned to form a hydrogen bond network with specific amino acid residues, such as Asp2195 and Glu2190, in the kinase's active site. rsc.org The presence and position of the chloro substituent can also influence binding efficiency through halogen bonding.
Nucleic Acid Interactions:
While the primary focus of research has been on protein interactions, some studies have investigated the interaction of thiadiazole derivatives with DNA. Theoretical and spectroscopic investigations have been conducted on the DNA binding of certain 1,3,4-thiadiazole hybrids. nih.gov
Enzyme Kinetics and Binding Affinity Determination
The potency of this compound derivatives as enzyme inhibitors is quantified through enzyme kinetics and binding affinity studies. These studies provide crucial data on the concentration of the compound required to inhibit enzyme activity by half (IC₅₀) and the dissociation constant (Kᵢ), which reflects the binding affinity.
For instance, derivatives of 5-(4-chlorophenyl)-1,3,4-thiadiazole have been evaluated for their cytotoxic activity against various cancer cell lines. The IC₅₀ values for compounds 4e and 4i against MCF-7 and HepG2 cancer cell lines were determined, demonstrating their potent inhibitory effects. nih.gov Specifically, the chloro group has been shown to improve binding efficiency, with a calculated COVID-19 protease binding energy of -8.1 kcal/mol for chloro derivatives compared to -5.4 kcal/mol for methyl analogs.
In the context of mTOR inhibition, the replacement of a 1,3,4-thiadiazole with a 1,2,4-thiadiazole in a specific inhibitor scaffold led to a significant decrease in mTOR affinity, with the Kᵢ value for the 1,2,4-thiadiazole-containing compound being 58 nM, compared to 5.1 nM for the 1,3,4-thiadiazole analog. rsc.org This highlights the critical role of the heterocyclic core in determining binding affinity.
Computational Chemistry and Cheminformatics Approaches
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. While specific molecular docking studies for 5-Chloro-1,2,4-thiadiazol-3-amine are not extensively documented in publicly available literature, research on analogous structures provides a strong indication of its potential as a versatile scaffold for inhibitor design.
Studies on derivatives, such as N-substituted-5-(4-chloroquinolin-2-yl)-1,3,4-thiadiazol-2-amine, have demonstrated the utility of this chemical class in targeting viral proteins like the COVID-19 main protease (Mpro, PDB ID: 6LU7). nih.govnih.gov In these studies, the thiadiazole core and its substituents form crucial interactions, including hydrogen bonds and hydrophobic contacts, within the active site of the enzyme. For instance, derivatives have shown the ability to form hydrogen bonds with key residues such as GLU166, LEU141, CYS145, and GLY143 of the COVID-19 protease. nih.gov The binding energies for these interactions have been reported in the range of -5.4 to -8.1 kcal/mol, indicating stable binding. nih.govnih.gov
Given the structural similarities, it is plausible that this compound could also effectively bind to the active sites of various enzymes, with the chloro and amine groups playing significant roles in establishing specific interactions with protein residues. The chlorine atom, for example, can participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding.
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure and reactivity of molecules. For this compound, DFT calculations can provide insights into its molecular geometry, charge distribution, and frontier molecular orbitals (HOMO and LUMO).
While specific DFT studies on this compound are not readily found, research on similar 1,3,4-thiadiazole (B1197879) derivatives offers valuable comparative data. For example, DFT calculations have been used to investigate the E/Z isomerism of azine-modified thiadiazole sulfonamides, where the calculated chemical shifts were consistent with experimental NMR data. rsc.org Such studies help in confirming the structure and understanding the electronic properties of these compounds. rsc.org
The analysis of HOMO and LUMO energies is particularly important as they indicate the molecule's ability to donate and accept electrons, respectively. A small HOMO-LUMO energy gap generally suggests higher reactivity. For related thiadiazole compounds, these calculations have been employed to predict molecular reactivity descriptors. rsc.org It is anticipated that the electron-withdrawing chlorine atom and the electron-donating amine group in this compound would significantly influence its electronic properties and reactivity.
Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics
Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. This technique allows for the exploration of conformational flexibility, binding pathways, and the stability of ligand-protein complexes.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new compounds based on the properties of known molecules.
No specific QSAR models featuring this compound were identified in the available literature. However, the development of such a model would be a valuable step in exploring its therapeutic potential. By synthesizing and testing a series of related compounds, a QSAR model could be built to identify the key molecular descriptors (e.g., lipophilicity, electronic properties, steric factors) that govern its biological activity. This would enable the in silico screening of virtual libraries of related compounds to prioritize the synthesis of those with the highest predicted potency.
In Silico Prediction of Absorption, Distribution, Metabolism, Excretion (ADME) and Toxicity
In silico ADME/Tox prediction is a critical component of early-stage drug discovery, helping to identify potential liabilities of a compound before it enters more extensive testing.
For derivatives of the thiadiazole class, such as N-substituted-5-(4-chloroquinolin-2-yl)-1,3,4-thiadiazol-2-amine, in silico ADME predictions have been performed. nih.govnih.govresearchgate.net These studies often assess properties like aqueous solubility, blood-brain barrier (BBB) penetration, and potential for hepatotoxicity or carcinogenicity. researchgate.net For instance, some thiadiazole derivatives were predicted to have acceptable absorption properties but no BBB permeability. researchgate.net Toxicity predictions for certain analogs indicated potential for hepatotoxicity, carcinogenicity, and mutagenicity in some cases, while other substitutions led to inactive predictions for these toxic endpoints. researchgate.net
Potential Therapeutic Applications and Future Research Directions
Identification of Promising Drug Candidates from the 5-Chloro-1,2,4-thiadiazol-3-amine Scaffold
The 1,2,4-thiadiazole (B1232254) nucleus is a versatile pharmacophore, and its derivatives have shown a wide range of biological activities, including anticancer and antimicrobial properties. nih.govneliti.com While direct studies on a broad library of derivatives from the this compound scaffold are limited, research on analogous structures suggests significant potential.
Derivatives of the closely related 1,3,4-thiadiazole (B1197879) scaffold have demonstrated notable anticancer activity. For instance, certain 5-substituted-1,3,4-thiadiazole-2-amine derivatives have shown significant antitumor effects against breast cancer cell lines. nih.gov The introduction of a chloro-substituent on the phenyl ring of some thiadiazole derivatives has been reported to enhance cytotoxic activity. mdpi.comnih.gov This suggests that the chloro-substituent in the this compound scaffold could be advantageous for developing potent anticancer agents. The amino group at the 3-position provides a key site for derivatization to create a library of compounds for screening. For example, the synthesis of amide derivatives from the amino group is a common strategy to explore new chemical space and identify potential drug candidates. nih.gov
In the realm of antimicrobial agents, thiadiazole derivatives have also shown considerable promise. nih.gov Fluorinated and chlorinated 5-(4-substituted phenyl)-1,3,4-thiadiazol-2-amine derivatives have exhibited good inhibitory effects against various bacterial strains. nih.gov The presence of a halogen on the thiadiazole ring appears to be beneficial for antibacterial activity, particularly against Gram-positive bacteria. nih.gov Furthermore, some 1,3,4-thiadiazole derivatives have shown potent antifungal activity. nih.gov The this compound scaffold, therefore, represents a promising starting point for the development of novel antimicrobial agents.
| Derivative Class | Potential Therapeutic Application | Key Structural Features for Activity | Supporting Evidence from Analogous Compounds |
| Amide derivatives | Anticancer | Chloro-substituent, amide linkage | Chloro-substituted thiadiazoles show enhanced cytotoxicity. mdpi.comnih.gov Amide derivatives of 1,2,4-triazoles linked to 1,2,4-thiadiazoles exhibit potent anticancer activity. nih.gov |
| Substituted amine derivatives | Antimicrobial (Antibacterial, Antifungal) | Chloro-substituent, modified amine | Halogenated thiadiazoles show good antibacterial activity. nih.gov Certain 1,3,4-thiadiazole derivatives are potent antifungal agents. nih.gov |
Development of Novel and Sustainable Synthetic Routes
The advancement of green chemistry principles is crucial in modern drug discovery and development. For the 1,2,4-thiadiazole scaffold, several novel and sustainable synthetic methodologies have been reported, which could be adapted for the synthesis of this compound and its derivatives.
Other sustainable approaches include the use of molecular iodine as an oxidant in the one-pot synthesis of 3,5-disubstituted 1,2,4-thiadiazoles from nitriles and thioamides. rsc.org Electro-oxidative intramolecular dehydrogenative N-S bond formation is another catalyst- and oxidant-free method for synthesizing 3-substituted 5-amino-1,2,4-thiadiazole derivatives. organic-chemistry.org These green synthetic strategies offer environmentally benign alternatives to traditional methods and could be explored for the large-scale, sustainable production of this compound derivatives for further biological evaluation.
| Synthetic Approach | Key Advantages | Potential Applicability | Reference |
| One-pot synthesis from isothiocyanates and amidines | Efficiency, reduced waste | Synthesis of 3-substituted-5-amino-1,2,4-thiadiazoles | researchgate.net |
| Ionic liquid catalyzed synthesis | Solvent-free, metal-free, high yield | Synthesis of 5-substituted-1,3,4-thiadiazole-2-amines | tandfonline.com |
| I2-mediated oxidative N-S bond formation | Use of readily available starting materials | Synthesis of 3,5-disubstituted 1,2,4-thiadiazoles | rsc.org |
| Electro-oxidative dehydrogenative N-S bond formation | Catalyst-free, oxidant-free, room temperature | Synthesis of 3-substituted 5-amino-1,2,4-thiadiazoles | organic-chemistry.org |
Exploration of Synergistic Effects with Established Therapeutic Agents
Combining therapeutic agents can lead to enhanced efficacy, reduced toxicity, and the potential to overcome drug resistance. The covalent bonding of two or more biologically active pharmacophores can result in synergistic effects. nih.gov The this compound scaffold could be a valuable component in the design of hybrid molecules that exhibit synergistic activity.
Future research could focus on synthesizing hybrid molecules where the this compound scaffold is linked to other known anticancer or antimicrobial agents. These new chemical entities could then be screened for synergistic effects, potentially leading to the development of more effective combination therapies.
Advanced Preclinical Development Strategies
For any promising drug candidate, a thorough preclinical evaluation is essential. This includes studies on absorption, distribution, metabolism, and excretion (ADME), as well as toxicity profiling. In silico ADME and toxicity prediction studies are valuable tools in the early stages of drug development to identify compounds with favorable pharmacokinetic and safety profiles. nih.govresearchgate.net
For derivatives of the this compound scaffold, in silico tools can be employed to predict properties such as oral bioavailability, blood-brain barrier permeability, and potential for hepatotoxicity or carcinogenicity. researchgate.netrsc.org For example, in silico studies of some N-substituted-5-(4-chloroquinolin-2-yl)-1,3,4-thiadiazol-2-amine derivatives have been used to assess their physicochemical and bioavailability properties. researchgate.net
Following in silico screening, promising candidates would need to undergo in vitro and in vivo preclinical studies. This would involve assessing their metabolic stability in liver microsomes, determining their pharmacokinetic profiles in animal models, and conducting comprehensive toxicity studies to establish a safety window before any potential human trials.
Emerging Applications Beyond Pharmaceutical Sciences
While the primary focus of research on thiadiazole derivatives has been in medicinal chemistry, these compounds also have potential applications in other fields, such as agrochemicals. rsc.org Thiadiazole derivatives have been investigated for their activity as herbicides, fungicides, and insecticides. rsc.org
Given the biological activity of thiadiazole compounds, it is plausible that derivatives of this compound could be explored for their potential as novel agrochemicals. Future research could involve screening a library of these derivatives for their effects on various plant pathogens and pests. The unique substitution pattern of this compound may lead to the discovery of compounds with selective activity and favorable environmental profiles.
Q & A
Q. What are the established synthetic pathways for 5-Chloro-1,2,4-thiadiazol-3-amine, and what are their critical reaction parameters?
Methodological Answer: The compound is synthesized via two primary routes:
- Cyclocondensation : Reacting thiosemicarbazide derivatives with chlorinating agents (e.g., iodine in potassium iodide) under acidic conditions (H₂SO₄/NaOH) at 60–80°C for 6–8 hours. This method yields 65–75% purity .
- Nitro Reduction : Reducing 5-chloro-4-nitro-benzo[c][1,2,5]thiadiazole with an iron-acetic acid mixture in methanol under reflux, achieving 80–85% yield .
Critical parameters include temperature control, stoichiometric ratios of chlorinating agents, and the activity of reducing agents.
Q. What analytical techniques are essential for confirming the structure and purity of this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR confirms amine (-NH₂) and chloro substituents (e.g., δ 6.45 ppm for NH₂ in DMSO-d₆) .
- FT-IR : Identifies N-H stretches (~3350 cm⁻¹) and C-Cl vibrations (~680 cm⁻¹) .
- HPLC : Assesses purity (>98%) using reverse-phase C18 columns with UV detection at 254 nm .
Advanced Research Questions
Q. How can microwave-assisted synthesis be optimized to enhance the efficiency of this compound derivatives?
Methodological Answer: Microwave irradiation reduces reaction times from hours to 15–30 minutes at 100–120°C. Key optimizations include:
Q. What methodologies address contradictory data in the reactivity of this compound during cycloaddition reactions?
Methodological Answer: Divergent regioselectivity (e.g., with chloroacetyl chloride) may arise from solvent polarity or catalyst choice. Resolve inconsistencies by:
Q. What experimental approaches are recommended for evaluating the antimicrobial activity of this compound analogs?
Methodological Answer:
- MIC Assays : Screen derivatives at 0.5–128 µg/mL against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains in Mueller-Hinton broth .
- Synergy Testing : Apply the checkerboard method with β-lactams to assess combinatorial effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
